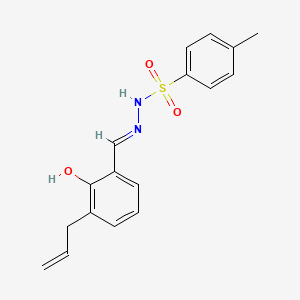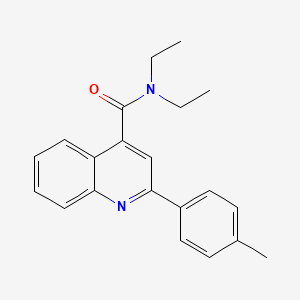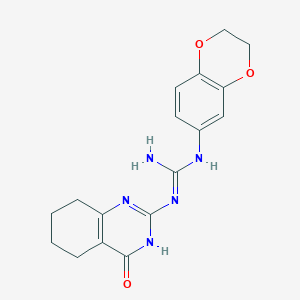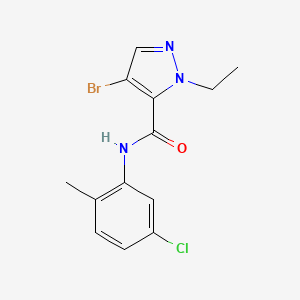![molecular formula C25H26BrN5O B6120036 N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6120036.png)
N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, commonly known as BRP-7, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRP-7 is a tetrazole-based compound that belongs to the class of adamantyl-substituted phenylacetamide derivatives.
作用機序
The mechanism of action of BRP-7 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the regulation of cell growth and differentiation. Additionally, BRP-7 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BRP-7 has been found to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and alleviate pain. Additionally, BRP-7 has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of BRP-7 is its high potency and selectivity against certain types of cancer cells. The compound has also been found to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, the limitations of BRP-7 include its limited solubility in aqueous solutions and its relatively high cost compared to other compounds.
将来の方向性
There are several potential future directions for research on BRP-7. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to elucidate the mechanism of action of BRP-7 and to identify its molecular targets. The compound's potential applications in the treatment of neurological disorders and as an anti-inflammatory agent also warrant further investigation. Finally, preclinical studies are needed to evaluate the safety and efficacy of BRP-7 in animal models before it can be considered for human clinical trials.
合成法
The synthesis of BRP-7 involves a multi-step process that starts with the reaction between adamantyl bromide and 2-bromoaniline to produce 5-(1-adamantyl)-2-bromophenylamine. This intermediate is then reacted with 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid to produce the final product, BRP-7. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
BRP-7 has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been found to exhibit significant activity against certain types of cancer cells, making it a promising candidate for cancer therapy. Additionally, BRP-7 has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been investigated for its anti-inflammatory and analgesic effects.
特性
IUPAC Name |
N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN5O/c26-21-7-6-20(25-12-16-8-17(13-25)10-18(9-16)14-25)11-22(21)27-23(32)15-31-29-24(28-30-31)19-4-2-1-3-5-19/h1-7,11,16-18H,8-10,12-15H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRAQPSRYKLTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)Br)NC(=O)CN5N=C(N=N5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(Adamantan-1-YL)-2-bromophenyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-YL)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (3,5-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6119953.png)
![methyl 2-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6119964.png)
![ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6119966.png)
![3-{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6119981.png)


![5-[(2-naphthylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119999.png)
![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)
![2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120007.png)
![5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6120014.png)



![ethyl N-[4-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromen-3-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B6120040.png)